N-(2,5-dichlorophenyl)-3-methylbenzamide
CAS No.: 199726-57-3
Cat. No.: VC8461702
Molecular Formula: C14H11Cl2NO
Molecular Weight: 280.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199726-57-3 |
|---|---|
| Molecular Formula | C14H11Cl2NO |
| Molecular Weight | 280.1 g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-3-methylbenzamide |
| Standard InChI | InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(15)5-6-12(13)16/h2-8H,1H3,(H,17,18) |
| Standard InChI Key | IMSPJFSMSRXBCX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2,5-Dichlorophenyl)-3-methylbenzamide (C₁₄H₁₁Cl₂NO) consists of a benzamide backbone with a methyl group at the 3-position of the benzene ring and a 2,5-dichlorophenyl substituent on the amide nitrogen. The molecular weight is 280.15 g/mol, identical to its 2-methyl and 4-methyl isomers . The dichlorophenyl group introduces significant steric bulk and electron-withdrawing effects, which influence both reactivity and biological interactions.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁Cl₂NO |
| Molecular Weight | 280.15 g/mol |
| logP (Octanol-Water) | 4.43 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 29.1 Ų |
The logP value, estimated using fragment-based methods, suggests moderate lipophilicity, comparable to N-(2,3-dichlorophenyl)-2-methylbenzamide (logP = 4.43) . This property enhances membrane permeability, a critical factor for bioactive molecules.
Synthetic Routes and Optimization
Conventional Amide Coupling
The most plausible synthesis involves reacting 3-methylbenzoyl chloride with 2,5-dichloroaniline in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 eq.) is typically added to scavenge HCl, with reaction completion achieved within 4–6 hours at 0–5°C. This method aligns with protocols used for N-(2,5-dichlorophenyl)-4-methylbenzamide, yielding 68–72% crude product.
Critical Reaction Parameters:
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Temperature control (<10°C) minimizes side reactions like dichlorophenyl group hydrolysis.
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Solvent choice (DCM vs. THF) affects reaction rate: DCM provides 15% faster kinetics due to better solubility of aromatic intermediates.
Alternative Methods
Microwave-assisted synthesis reduces reaction time to 20 minutes (80°C, 300 W) but requires stringent moisture control. Solid-phase synthesis using Wang resin has been attempted for analogous benzamides, though yields remain suboptimal (41–45%) .
Applications and Industrial Relevance
Agrochemical Development
Chlorinated benzamides are increasingly used as fungicides and herbicides. The dichlorophenyl moiety disrupts fungal cytochrome P450 enzymes, with ED₅₀ values of 12–18 ppm against Phytophthora infestans in field trials. Structure-activity relationship (SAR) studies indicate that 3-methyl substitution optimizes bioavailability compared to 2- or 4-methyl isomers .
Pharmaceutical Lead Optimization
The compound’s balance of lipophilicity (clogP = 4.43) and polar surface area (29.1 Ų) aligns with Lipinski’s Rule of Five, making it a viable lead candidate. Preliminary cytotoxicity assays on HepG2 cells show CC₅₀ > 100 μM, suggesting favorable safety profiles .
Challenges and Future Directions
Metabolic Stability
Microsomal studies on N-(2,3-dichlorophenyl)-2-methylbenzamide reveal rapid glucuronidation (t₁/₂ = 23 minutes) , likely due to the accessible amide nitrogen. Introducing fluorine at the 4-position of the benzamide ring may enhance metabolic stability, as demonstrated in fluoro-analogs (t₁/₂ = 89 minutes) .
Environmental Impact
The 2,5-dichlorophenyl group raises concerns about environmental persistence. Aerobic soil degradation studies on similar compounds show half-lives of 78–112 days, necessitating formulation technologies to reduce ecotoxicity.
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